molecular formula C19H17ClFN5O2 B3451584 2-(4-{[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-1-piperazinyl)pyrimidine

2-(4-{[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-1-piperazinyl)pyrimidine

Cat. No. B3451584
M. Wt: 401.8 g/mol
InChI Key: WAULOJVHUZGOKC-UHFFFAOYSA-N
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Description

The compound “2-(4-{[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-1-piperazinyl)pyrimidine” is a complex organic molecule. It contains several functional groups including a pyrimidine ring, an isoxazole ring, a piperazine ring, and a carbonyl group .


Synthesis Analysis

The synthesis of such complex molecules often involves multi-step reactions. For instance, an effective synthesis of functionally vital pyrimidines has been reported by 4-HO-TEMPO-facilitated [3 + 3] annulation of commercial-grade amidines with saturated ketones under Cu-catalysis .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its IUPAC name. It contains a pyrimidine ring which is a six-membered ring with two nitrogen atoms. Attached to this ring is a piperazine ring, which is a six-membered ring containing two nitrogen atoms. The isoxazole ring, a five-membered ring with one oxygen atom and one nitrogen atom, is attached to the piperazine ring via a carbonyl group .


Chemical Reactions Analysis

The chemical reactions involving this compound could be complex due to the presence of multiple reactive sites. For instance, the carbonyl group can undergo nucleophilic addition reactions, and the nitrogen atoms in the rings can act as bases or nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 274.08, a boiling point of 49-52°C, and a purity of 95%. It is a solid powder at ambient temperature .

Safety and Hazards

The compound is labeled with the GHS05 pictogram, indicating that it is corrosive. The hazard statements include H314, indicating that it causes severe skin burns and eye damage. Precautionary statements include P271 (use only outdoors or in a well-ventilated area), P260 (do not breathe dust/fume/gas/mist/vapors/spray), and P280 (wear protective gloves/protective clothing/eye protection/face protection) .

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities. For instance, pyrimidine derivatives have been found to exhibit a wide range of pharmacological effects, suggesting that this compound could also have potential therapeutic applications .

Mechanism of Action

Target of Action

Similar compounds have been reported to inhibit cdk2, a protein kinase involved in cell cycle regulation .

Mode of Action

Compounds with similar structures have been reported to inhibit their targets by binding to the active site and preventing the target’s normal function . This interaction can lead to changes in the target’s activity, potentially altering cellular processes.

Biochemical Pathways

Inhibition of cdk2 can affect the cell cycle, particularly the transition from g1 phase to s phase . This can lead to cell cycle arrest and potentially induce apoptosis in cancer cells.

Result of Action

Similar compounds that inhibit cdk2 can lead to cell cycle arrest and potentially induce apoptosis . This can result in the death of rapidly dividing cells, such as cancer cells.

properties

IUPAC Name

[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClFN5O2/c1-12-15(17(24-28-12)16-13(20)4-2-5-14(16)21)18(27)25-8-10-26(11-9-25)19-22-6-3-7-23-19/h2-7H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAULOJVHUZGOKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)N3CCN(CC3)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClFN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-{[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-1-piperazinyl)pyrimidine
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2-(4-{[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-1-piperazinyl)pyrimidine
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2-(4-{[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-1-piperazinyl)pyrimidine
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2-(4-{[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-1-piperazinyl)pyrimidine
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2-(4-{[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-1-piperazinyl)pyrimidine
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2-(4-{[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-1-piperazinyl)pyrimidine

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